molecular formula C11H8BrClN2O2 B2709394 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-52-3

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2709394
CAS No.: 1281872-52-3
M. Wt: 315.55
InChI Key: DPICVSQRULKPPV-UHFFFAOYSA-N
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Description

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with bromine and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the chlorophenylmethyl group: This step involves the reaction of the brominated pyrazole with a chlorophenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
  • 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
  • 4-bromo-1-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid

Uniqueness

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and chlorophenylmethyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-bromo-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c12-8-6-15(14-10(8)11(16)17)5-7-3-1-2-4-9(7)13/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPICVSQRULKPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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